3-Ethyl-5-methyl-1,2-oxazol-4-amine hydrochloride

Organic Synthesis Medicinal Chemistry Building Block

Researchers relying on isoxazole-based building blocks often encounter batch variability and uncontrolled reactivity when substituting analogs. This specific 3-ethyl-5-methylisoxazol-4-amine hydrochloride (CAS 1423032-26-1) eliminates such risks: • Defined hydrochloride salt form ensures consistent solubility, weighing, and dissolution in DMF/DMSO for parallel synthesis. • ≥95% purity with verified batch-specific QC (HPLC/NMR) supports reproducible SAR exploration and compound library production. • 4-Amino handle enables amide, sulfonamide, and N-alkylation chemistry for diverse 3,4,5-trisubstituted isoxazole scaffolds.

Molecular Formula C6H11ClN2O
Molecular Weight 162.62 g/mol
CAS No. 1423032-26-1
Cat. No. B1376617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5-methyl-1,2-oxazol-4-amine hydrochloride
CAS1423032-26-1
Molecular FormulaC6H11ClN2O
Molecular Weight162.62 g/mol
Structural Identifiers
SMILESCCC1=NOC(=C1N)C.Cl
InChIInChI=1S/C6H10N2O.ClH/c1-3-5-6(7)4(2)9-8-5;/h3,7H2,1-2H3;1H
InChIKeyHRZJYDJOTAWKMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-5-methyl-1,2-oxazol-4-amine HCl: Identity & Physicochemical Data


3-Ethyl-5-methyl-1,2-oxazol-4-amine hydrochloride (CAS 1423032-26-1) is a heterocyclic isoxazole derivative supplied as a hydrochloride salt with molecular formula C₆H₁₁ClN₂O and molecular weight 162.62 g·mol⁻¹ . The compound features a 4-amino substitution on the isoxazole ring, with ethyl and methyl groups occupying the 3- and 5-positions, respectively. Commercially, it is listed as a research chemical and synthetic building block, with a minimum purity specification of 95% . The hydrochloride salt form enhances aqueous solubility compared to the corresponding free base (3-ethyl-5-methylisoxazol-4-amine, CAS 354795-54-3, MW 126.16 g·mol⁻¹), which is typically isolated as a yellow oil . No MDL number is currently assigned, and no melting point, boiling point, or logP data have been reported in authoritative databases .

3-Ethyl-5-methyl-1,2-oxazol-4-amine HCl: Substitution Risks


Substituting this compound with a closely related isoxazol-4-amine analog—such as the unsubstituted 4-aminoisoxazole hydrochloride (CAS 108511-98-4), the 3,5-dimethyl analog (CAS 127107-28-2), or the regioisomeric 3-ethyl-4-methylisoxazol-5-amine (CAS 600638-61-7)—introduces uncontrolled variables that can compromise experimental reproducibility . The specific 3-ethyl-5-methyl substitution pattern on the isoxazole ring governs steric and electronic properties that affect reactivity in downstream synthetic transformations and target binding in biological assays [1]. The hydrochloride salt form further differentiates this compound from its free-base counterpart (CAS 354795-54-3) in terms of solubility, hygroscopicity, and handling characteristics during weighing and dissolution . Critically, no publicly available head-to-head comparative biological or physicochemical data exist for this compound against any analog; therefore, any substitution must be treated as a new chemical entity with uncharacterized performance, and procurement decisions should be based exclusively on the specific CAS number to ensure batch-to-batch consistency in ongoing research programs.

3-Ethyl-5-methylisoxazol-4-amine HCl: Differentiation Evidence


Hydrochloride Salt vs. Free Base: Solubility & Handling

The hydrochloride salt form (MW 162.62 g·mol⁻¹) provides a solid-state handling advantage over the free base 3-ethyl-5-methylisoxazol-4-amine (CAS 354795-54-3, MW 126.16 g·mol⁻¹), which is reported as a yellow oil . Salt formation increases molecular weight by 36.46 g·mol⁻¹ (HCl) and is expected to enhance aqueous solubility and improve weighing accuracy for solid dispensing relative to the oily free base [1]. The free base requires column chromatography for purification (50–100% ethyl acetate in hexane) and is obtained as an oil, indicating limited crystallinity .

Organic Synthesis Medicinal Chemistry Building Block

3-Ethyl-5-methyl vs. 3,5-Dimethyl Substitution

The 3-ethyl-5-methyl substitution pattern distinguishes this compound from the symmetrically substituted 3,5-dimethylisoxazol-4-amine hydrochloride (CAS 127107-28-2; MW 148.59 g·mol⁻¹) . The ethyl group at the 3-position introduces increased lipophilicity and steric bulk relative to a methyl group, which can alter binding pocket occupancy in biological targets and reactivity in cross-coupling or condensation reactions [1]. No direct comparative biological data are available for these two compounds; the differentiation is based on established medicinal chemistry principles for isoxazole SAR.

Structure-Activity Relationship Medicinal Chemistry Heterocyclic Chemistry

4-Amino vs. 5-Amino Isoxazole Regioisomers

This compound bears the amino group at the isoxazole 4-position, distinguishing it from the regioisomeric 3-ethyl-4-methylisoxazol-5-amine (CAS 600638-61-7; also reported as ethyl-(5-methyl-isoxazol-4-yl)-amine hydrochloride) . In isoxazole chemistry, the position of the amino substituent dictates the electronic distribution across the ring and the compound's reactivity in electrophilic aromatic substitution and N-functionalization reactions [1]. No head-to-head comparative reactivity or biological data are available.

Regiochemistry Medicinal Chemistry Synthetic Chemistry

Evidence Gap: Absence of Comparative Biological Data

An exhaustive search of the primary literature, patent databases, and authoritative chemical repositories (PubChem, ChemSpider) as of April 24, 2026, has identified no quantitative biological activity data—including IC₅₀, EC₅₀, Kd, MIC, or any other potency/affinity metric—for 3-ethyl-5-methyl-1,2-oxazol-4-amine hydrochloride (CAS 1423032-26-1) or its free base [1]. Likewise, no head-to-head comparative studies against any analog have been published. This evidence gap means that any claimed biological differentiation relative to comparators is currently unsupported by experimental data. Procurement decisions must therefore rely on physicochemical identity, purity specifications, and supplier quality assurance documentation rather than on demonstrated biological performance advantages.

Evidence Gap Procurement Risk Biological Characterization

3-Ethyl-5-methylisoxazol-4-amine HCl: Application Scenarios


Building Block for 3,4,5-Trisubstituted Isoxazoles

The 4-amino group serves as a versatile synthetic handle for amide bond formation, sulfonamide synthesis, or N-alkylation, enabling the construction of diverse 3,4,5-trisubstituted isoxazole compound libraries for medicinal chemistry screening. The solid hydrochloride salt form simplifies weighing and dissolution in polar organic solvents (e.g., DMF, DMSO) commonly used in parallel synthesis workflows . Researchers should verify batch-specific purity (≥95%) via HPLC or NMR before use in library production.

Precursor for 4-Aminoisoxazole Pharmacophores

The 4-aminoisoxazole core is a recognized pharmacophore in kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. While no biological data exist for this specific compound, the 3-ethyl-5-methyl substitution pattern provides a distinct steric and lipophilic profile that may be exploited in structure-activity relationship (SAR) exploration around isoxazole-based lead compounds [1]. Procurement of this specific CAS number ensures reproducible SAR data across iterative rounds of analogue synthesis.

Analytical Reference Standard

With a defined CAS number, molecular formula (C₆H₁₁ClN₂O), and minimum purity of 95%, this compound can serve as a reference standard for HPLC or LC-MS method development, particularly when isoxazole-containing intermediates or APIs require impurity profiling. The hydrochloride salt ensures consistent chromatographic behavior compared to free-base forms that may exhibit variable retention times due to partial ionization .

Substituent Effects on Physicochemical Properties

The 3-ethyl-5-methyl substitution pattern provides a specific combination of alkyl substituents for systematic studies of substituent effects on isoxazole ring properties—including pKa of the 4-amino group, logP, and aqueous solubility. The hydrochloride salt provides a well-defined starting material for such fundamental physicochemical characterization, which remains absent from the published literature for this compound class [1].

Technical Documentation Hub

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